molecular formula C17H30O7 B610257 Propargyl-PEG5-CH2CO2tBu CAS No. 2098489-63-3

Propargyl-PEG5-CH2CO2tBu

Cat. No. B610257
CAS RN: 2098489-63-3
M. Wt: 346.42
InChI Key: ZYUYTWWDQAPZRS-UHFFFAOYSA-N
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Description

Propargyl-PEG5-CH2CO2tBu is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Molecular Structure Analysis

The molecular formula of Propargyl-PEG5-CH2CO2tBu is C17H30O7 . It has a molecular weight of 346.4 g/mol .


Chemical Reactions Analysis

The propargyl group in Propargyl-PEG5-CH2CO2tBu can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Physical And Chemical Properties Analysis

The molecular formula of Propargyl-PEG5-CH2CO2tBu is C17H30O7 . It has a molecular weight of 346.4 g/mol .

Scientific Research Applications

Mechanism of Action

Target of Action

Propargyl-PEG5-CH2CO2tBu is primarily designed to interact with azide-bearing compounds or biomolecules . The propargyl group in the compound serves as the reactive site for these targets .

Mode of Action

The propargyl group in Propargyl-PEG5-CH2CO2tBu can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Biochemical Pathways

The primary biochemical pathway involved in the action of Propargyl-PEG5-CH2CO2tBu is the copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage with azide-bearing compounds or biomolecules . The downstream effects of this reaction depend on the specific azide-bearing compound or biomolecule involved.

Pharmacokinetics

The pharmacokinetics of Propargyl-PEG5-CH2CO2tBu are influenced by its PEG (polyethylene glycol) component . The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of Propargyl-PEG5-CH2CO2tBu’s action is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This linkage can be used for various purposes, such as the attachment of drugs, probes, or other functional groups to biomolecules. The specific molecular and cellular effects depend on the nature of the azide-bearing compound or biomolecule involved.

Action Environment

The action of Propargyl-PEG5-CH2CO2tBu can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne Click Chemistry reaction requires a copper catalyst . Additionally, the t-butyl protected carboxyl group can be deprotected under acidic conditions . Therefore, the pH and the presence of copper ions in the environment can influence the compound’s action, efficacy, and stability.

Safety and Hazards

The safety data sheet for a similar compound, Propargyl-PEG5-alcohol, suggests avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

properties

IUPAC Name

tert-butyl 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O7/c1-5-6-19-7-8-20-9-10-21-11-12-22-13-14-23-15-16(18)24-17(2,3)4/h1H,6-15H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUYTWWDQAPZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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